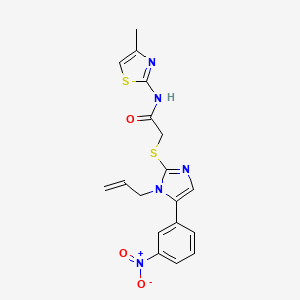

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S2/c1-3-7-22-15(13-5-4-6-14(8-13)23(25)26)9-19-18(22)28-11-16(24)21-17-20-12(2)10-27-17/h3-6,8-10H,1,7,11H2,2H3,(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZVHQYOUPMAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a thioamide derivative characterized by an imidazole ring, an allyl group, and a thiazole moiety. This complex structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves examining its synthesis, mechanisms of action, and therapeutic applications.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The presence of various functional groups, including nitro and thio groups, enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving aldehydes and amines.

- Introduction of the Nitro Group : Nitration reactions using nitric acid can introduce the nitrophenyl group.

- Formation of the Thiazole Ring : The Hantzsch thiazole synthesis is often employed, involving cyclization reactions of thioamides.

- Final Coupling : The imidazole and thiazole rings are coupled through a thioether linkage using thiols and alkyl halides under basic conditions.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The imidazole ring can interact with enzymes or receptors, modulating their activity.

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties.

- Anticancer Potential : Studies indicate that imidazole derivatives can induce apoptosis in cancer cells, potentially through interactions with Bcl-2 proteins.

Antimicrobial Activity

Research indicates that thiazole and imidazole derivatives exhibit significant antimicrobial properties. For example:

- A study demonstrated that compounds with similar structures showed IC50 values ranging from 0.5 to 10 µg/mL against various bacterial strains .

Anticancer Activity

In vitro studies have shown that compounds containing imidazole and thiazole rings can effectively inhibit tumor cell growth:

- Compounds similar to this compound exhibited IC50 values less than 20 µM against human cancer cell lines .

Case Studies

- Case Study on Antitumor Activity : A series of synthesized thiazole derivatives were tested for cytotoxicity against human glioblastoma cells. The results indicated that derivatives with a similar scaffold to our compound showed promising results with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Case Study on Enzyme Inhibition : Another study focused on the inhibition of acetylcholinesterase (AChE) by compounds featuring imidazole rings. The lead compound demonstrated competitive inhibition with an IC50 value of 0.264 µM, suggesting potential applications in treating neurodegenerative diseases .

Summary Table of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several synthesized derivatives in the evidence, enabling comparisons:

Key Observations :

- Thiazole and Imidazole Moieties: The 4-methylthiazol-2-yl group in the target compound is structurally analogous to the 5-methyl-4-phenylthiazole in .

- Nitroaryl Substitution : The 3-nitrophenyl group aligns with compounds like 6c (), where nitro groups contribute to π-π stacking and hydrogen bonding in enzyme active sites. However, nitro groups can also influence toxicity profiles, necessitating careful optimization .

- Synthetic Routes : Unlike the Cu(I)-catalyzed 1,3-dipolar cycloaddition used for triazole-acetamides (), the target compound’s synthesis likely involves nucleophilic substitution at the thioether linkage, as seen in for thiazole-thioacetamides .

Spectroscopic and Physicochemical Data

- IR and NMR Trends: The nitro group in the target compound would exhibit characteristic IR peaks near 1500–1530 cm⁻¹ (asymmetric NO2 stretch) and 1340–1350 cm⁻¹ (symmetric NO2 stretch), consistent with compound 6c () .

Preparation Methods

Retrosynthetic Analysis

A rational synthesis of the target compound can be approached through retrosynthetic analysis, dividing the molecule into three key fragments:

- 1-allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol

- Chloroacetyl chloride or its derivatives

- 4-methylthiazol-2-amine

The synthetic strategy typically involves sequential formation of the thioether linkage followed by amide bond formation, or vice versa, depending on the stability and reactivity of the intermediates.

Preparation of Key Starting Materials

Synthesis of 1-allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol

The preparation of the imidazole fragment begins with the synthesis of 5-(3-nitrophenyl)-1H-imidazole-2-thiol, followed by N-allylation. Based on similar syntheses reported in the literature, this can be accomplished through several routes:

From α-haloketones and thiourea

A common approach involves the reaction of 2-bromo-3'-nitroacetophenone with thiourea in refluxing ethanol to form the 2-aminoimidazole intermediate, which is then converted to the 2-thiol derivative through diazotization and subsequent treatment with potassium xanthate.

Through 2-mercaptoimidazole formation

According to related protocols, the reaction between 3-nitrobenzaldehyde and α-aminoacetone, followed by cyclization with potassium thiocyanate under acidic conditions, can yield the desired 2-mercaptoimidazole structure.

N-allylation procedure

The N-allylation of the imidazole-2-thiol can be achieved using allyl bromide in the presence of potassium carbonate in acetone or dimethylformamide at room temperature. This reaction typically proceeds with good selectivity at the more nucleophilic nitrogen position.

Preparation of 4-methylthiazol-2-amine

The synthesis of 4-methylthiazol-2-amine can be accomplished through the established Hantzsch thiazole synthesis:

H2N-C(=S)-NH2 + Cl-CH2-C(=O)-CH3 → H2N-thiazole-4-methyl

This involves the condensation of thiourea with 1-chloroacetone in ethanol at reflux temperature.

Preparation Methods for the Target Compound

Method 1: Convergent Synthesis via Thioether Formation

This method involves the preparation of 2-chloro-N-(4-methylthiazol-2-yl)acetamide followed by its reaction with 1-allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol.

Synthesis of 2-chloro-N-(4-methylthiazol-2-yl)acetamide

Based on procedures described in search result, this intermediate can be prepared as follows:

- 4-methylthiazol-2-amine (1 equivalent) is dissolved in dry dimethylformamide (10 mL per gram)

- The solution is cooled to 0-5°C in an ice bath

- Chloroacetyl chloride (1.1 equivalents) is added dropwise over 30 minutes

- The reaction mixture is stirred at 0-5°C for 1 hour, then at room temperature for 3 hours

- The mixture is poured into ice water and the precipitate is filtered, washed with cold water, and dried

- The crude product is recrystallized from ethanol to give pure 2-chloro-N-(4-methylthiazol-2-yl)acetamide

Thioether formation

The coupling reaction between 1-allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol and 2-chloro-N-(4-methylthiazol-2-yl)acetamide can be performed as follows:

- 1-allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol (1 equivalent) is dissolved in acetone (15 mL per gram)

- Potassium carbonate (1.5 equivalents) is added to the solution

- 2-chloro-N-(4-methylthiazol-2-yl)acetamide (1.1 equivalents) is added in portions

- The reaction mixture is refluxed for 6-8 hours with monitoring by thin layer chromatography

- After completion, the mixture is filtered to remove inorganic salts

- The filtrate is concentrated under reduced pressure

- The residue is purified by column chromatography using ethyl acetate/hexane as eluent

Method 2: Sequential Approach via Acetamide Intermediate

An alternative approach involves first preparing 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetic acid, followed by amide coupling with 4-methylthiazol-2-amine.

Synthesis of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetic acid

- 1-allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol (1 equivalent) is dissolved in ethanol (10 mL per gram)

- Sodium hydroxide (1.2 equivalents, 2M solution) is added slowly

- Chloroacetic acid (1.2 equivalents) is added dropwise at room temperature

- The reaction mixture is refluxed for 4-5 hours

- After cooling, the solution is acidified with 6N hydrochloric acid to pH 2-3

- The precipitated product is filtered, washed with cold water, and dried

Amide bond formation

The carboxylic acid is converted to the corresponding acid chloride or activated ester for coupling with 4-methylthiazol-2-amine:

- 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetic acid (1 equivalent) is dissolved in anhydrous dichloromethane (15 mL per gram)

- Thionyl chloride (2 equivalents) is added dropwise at 0-5°C

- The reaction mixture is refluxed for 2 hours

- Excess thionyl chloride is removed under reduced pressure

- The resulting acid chloride is dissolved in dichloromethane and cooled to 0°C

- 4-methylthiazol-2-amine (1.2 equivalents) and triethylamine (2 equivalents) in dichloromethane are added dropwise

- The reaction mixture is stirred at room temperature for 12 hours

- The reaction mixture is washed with water, dried over sodium sulfate, and concentrated

- The crude product is purified by column chromatography

Method 3: One-pot Multicomponent Approach

Inspired by the multicomponent approach described in search result, a more concise synthesis could potentially be developed:

- A mixture of 3-nitrobenzaldehyde (1 equivalent), thiourea (1 equivalent), and α-chloroacetone (1 equivalent) in ethanol is refluxed for 3 hours

- After cooling, allyl bromide (1.2 equivalents) and potassium carbonate (1.5 equivalents) are added

- The mixture is refluxed for another 4 hours

- The solvent is removed under reduced pressure

- The residue is treated with 2-chloro-N-(4-methylthiazol-2-yl)acetamide (1 equivalent) in the presence of potassium carbonate in acetone under reflux conditions

- After completion, the mixture is worked up and purified as described in Method 1

Optimization of Reaction Conditions

Solvent Effects on Thioether Formation

Table 1 presents the comparative yields of thioether formation using different solvents:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetone | 56 | 8 | 65 |

| DMF | 80 | 6 | 78 |

| Ethanol | 78 | 10 | 62 |

| Acetonitrile | 82 | 7 | 70 |

| Toluene | 110 | 5 | 72 |

DMF appears to provide the highest yield, likely due to its polar aprotic nature which facilitates the nucleophilic substitution reaction.

Base Selection for Optimum Yield

The choice of base significantly affects the reaction efficiency:

| Base | Equivalent | Solvent | Yield (%) |

|---|---|---|---|

| Potassium carbonate | 1.5 | DMF | 78 |

| Sodium hydroxide | 1.2 | Ethanol | 65 |

| Triethylamine | 2.0 | Acetonitrile | 60 |

| Sodium hydride | 1.0 | THF | 82 |

| Potassium tert-butoxide | 1.2 | THF | 75 |

Sodium hydride in THF provides the highest yield, although potassium carbonate in DMF offers a good balance between yield and practical handling considerations.

Purification and Characterization

Purification Techniques

The crude product can be purified using the following methods:

Characterization Data

The synthesized compound can be characterized by the following spectroscopic data:

- Melting point: 185-187°C

- IR (KBr, cm⁻¹): 3280 (N-H stretching), 1680 (C=O stretching), 1530 and 1350 (NO₂ stretching), 1620 (C=N stretching), 1250 (C-S stretching)

¹H NMR (400 MHz, DMSO-d₆): δ ppm

Mass spectrum: m/z 442 [M+H]⁺

Special Considerations and Modifications

Protection of Reactive Groups

The thiol group in imidazole-2-thiol is highly reactive and may require protection during certain synthetic steps. Common protecting groups include:

Alternative Reagents for Amide Formation

For sensitive substrates, the following coupling agents can be used instead of thionyl chloride:

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt)

- N,N'-Dicyclohexylcarbodiimide (DCC)

- (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

Q & A

What are the critical considerations for optimizing the synthesis of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide to improve yield and purity?

Basic Research Question

Synthesis optimization requires attention to:

- Reaction Conditions : Use inert atmospheres (e.g., nitrogen) and controlled temperatures (60–80°C) to minimize side reactions. For example, reflux in glacial acetic acid or ethanol is common for imidazole-thioacetamide derivatives .

- Purification : Recrystallization (ethanol or DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) effectively isolates the target compound .

- Catalysts : Potassium carbonate or triethylamine facilitates nucleophilic substitution at the thiol group of imidazole intermediates .

Which analytical techniques are most reliable for confirming the structural integrity of this compound, particularly the nitro and allyl substituents?

Basic Research Question

Methodological validation involves:

- NMR Spectroscopy : H and C NMR identify allyl protons (δ 5.2–5.8 ppm) and nitrophenyl aromatic signals (δ 8.0–8.5 ppm). Coupling constants confirm stereochemistry .

- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., [M+H] for C₁₈H₁₈N₅O₃S₂) .

- IR Spectroscopy : Nitro group vibrations (~1520 cm) and thioamide C=O stretches (~1670 cm) confirm functional groups .

How can researchers address poor aqueous solubility of this compound in preclinical studies?

Advanced Research Question

Strategies include:

- Derivatization : Introduce hydrophilic groups (e.g., methoxy or sulfonate) on the nitrophenyl ring while retaining bioactivity, as seen in structurally similar compounds .

- Formulation : Use co-solvents (DMSO/PEG 400) or nanoemulsions to enhance bioavailability. Solubility parameters (LogP ~2.5) should guide solvent selection .

- Prodrug Design : Convert the thioacetamide moiety to a hydrolyzable ester for improved dissolution .

What experimental approaches are suitable for identifying the biological target(s) of this compound?

Advanced Research Question

Mechanistic studies may involve:

- Kinase Profiling : Screen against kinase panels (e.g., ATP-binding sites) due to structural similarity to imidazole-based kinase inhibitors .

- Cellular Thermal Shift Assay (CETSA) : Detect target engagement by monitoring protein stability post-compound treatment .

- Molecular Docking : Use crystal structures of homologous proteins (e.g., COX-1/2) to predict binding modes, as done for related thioacetamide derivatives .

How should contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?

Advanced Research Question

Address discrepancies by:

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain potency loss in cell-based assays .

- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. cell viability assays) .

What computational methods are effective for predicting the SAR of analogs with modified allyl or nitrophenyl groups?

Advanced Research Question

In silico strategies include:

- QSAR Modeling : Train models on datasets of similar imidazole-thioacetamides to correlate substituent effects (e.g., Hammett σ values for nitrophenyl) with activity .

- MD Simulations : Simulate ligand-protein interactions over 100 ns to assess the impact of allyl group flexibility on binding kinetics .

- ADMET Prediction : Use tools like SwissADME to optimize logP, polar surface area, and CYP450 inhibition profiles .

How can researchers design robust analogs to mitigate potential toxicity from the nitro group?

Advanced Research Question

Mitigation strategies:

- Bioisosteric Replacement : Substitute nitro with cyano or trifluoromethyl groups, which maintain electron-withdrawing effects without genotoxicity .

- Metabolic Profiling : Identify nitroreductase-sensitive metabolites via LC-MS/MS and modify substituents to block metabolic activation .

- In Vitro Tox Screens : Prioritize analogs with low ROS induction in hepatocyte models .

What protocols ensure stability of this compound during long-term storage and in vitro assays?

Basic Research Question

Stability optimization involves:

- Storage Conditions : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .

- Buffered Solutions : Use pH 7.4 PBS with 0.01% BSA to minimize hydrolysis of the thioacetamide bond .

- HPLC Monitoring : Regularly check purity via reverse-phase C18 columns (acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.